

commercial availability of 2-Chloro-4-fluorophenylboronic acid

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Compound of Interest

Compound Name: 2-Chloro-4-fluorophenylboronic acid

Cat. No.: B1591554

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An In-Depth Technical Guide to **2-Chloro-4-fluorophenylboronic Acid**: From Commercial Availability to Synthetic Application

Introduction: A Versatile Building Block in Modern Chemistry

2-Chloro-4-fluorophenylboronic acid, with CAS Number 313545-72-1, is a synthetically valuable organoboron compound.^{[1][2]} Its utility stems from the unique arrangement of substituents on the phenyl ring: a boronic acid group, a chlorine atom, and a fluorine atom. This specific combination makes it a highly sought-after building block in medicinal chemistry and materials science.^[1] The boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, which enables the efficient formation of carbon-carbon bonds.^{[3][4][5]} The presence of the chloro and fluoro groups provides chemists with strategic handles to modulate the electronic properties, metabolic stability, and binding interactions of target molecules, making this reagent indispensable in the synthesis of complex pharmaceuticals and advanced materials.^{[1][6]}

This guide serves as a comprehensive technical resource for researchers and drug development professionals, covering the commercial landscape, safe handling, analytical validation, and practical application of **2-Chloro-4-fluorophenylboronic acid**.

Commercial Availability and Strategic Procurement

2-Chloro-4-fluorophenylboronic acid is readily available from a variety of chemical suppliers, catering to needs from research and development to bulk manufacturing. When procuring this reagent, researchers should consider not only the list price but also the purity, available quantities, and the supplier's quality control documentation.

Table 1: Commercial Supplier Overview

Supplier	Typical Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Sigma-Aldrich	AldrichCPR (Purity not specified)	313545-72-1	C₆H₅BClFO₂	174.37
Tokyo Chemical Industry (TCI)	>97.0%	313545-72-1	C ₆ H ₅ BClFO ₂	174.36
Chem-Impex	97-105% (Titration)	313545-72-1	C ₆ H ₅ BClFO ₂	174.36
FUJIFILM Wako Chemicals	>97% (NMR)	313545-72-1	C ₆ H ₅ BClFO ₂	174.36
Thermo Scientific	>96.0% (HPLC)	313545-72-1	C ₆ H ₅ BClFO ₂	174.36

| Frontier Specialty Chemicals | Not specified | 313545-72-1 | C₆H₅BClFO₂ | 174.36 |

Disclaimer: This table is not exhaustive and is intended for illustrative purposes. Availability and specifications are subject to change. Always consult the supplier's official documentation.

Expert Insights on Procurement and Handling

- The Boroxine Question: Boronic acids have a propensity to dehydrate, reversibly forming cyclic anhydride trimers known as boroxines. This can affect the molecular weight and stoichiometry of reactions. TCI explicitly notes that their product "contains varying amounts of Anhydride". For high-precision work, it is advisable to either use freshly purchased material, dry the material under vacuum, or perform a titration to determine the exact boronic acid content.

- Storage and Stability: The compound is typically a white to off-white crystalline powder.[1] It should be stored at room temperature in a tightly sealed container, away from moisture, to minimize dehydration and degradation.[1][7]
- Safety First: While specific toxicity data for this compound is limited, related arylboronic acids are classified as skin and eye irritants.[8][9] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.[9][10]

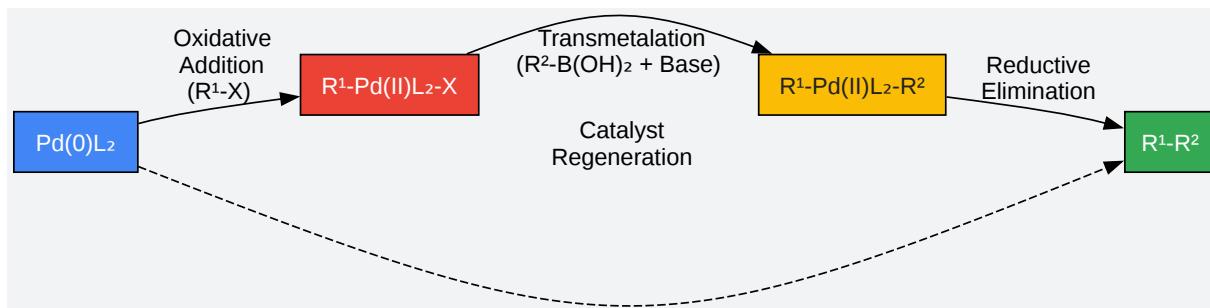
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of **2-Chloro-4-fluorophenylboronic acid** is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for its reliability and broad functional group tolerance in forming biaryl structures.[4][11][12]

The Catalytic Cycle: A Mechanistic Overview

The reaction mechanism proceeds through a catalytic cycle involving a palladium complex.[5] The key steps are:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide).
- Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step is base-mediated.
- Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a representative procedure for coupling **2-Chloro-4-fluorophenylboronic acid** with a generic aryl bromide.

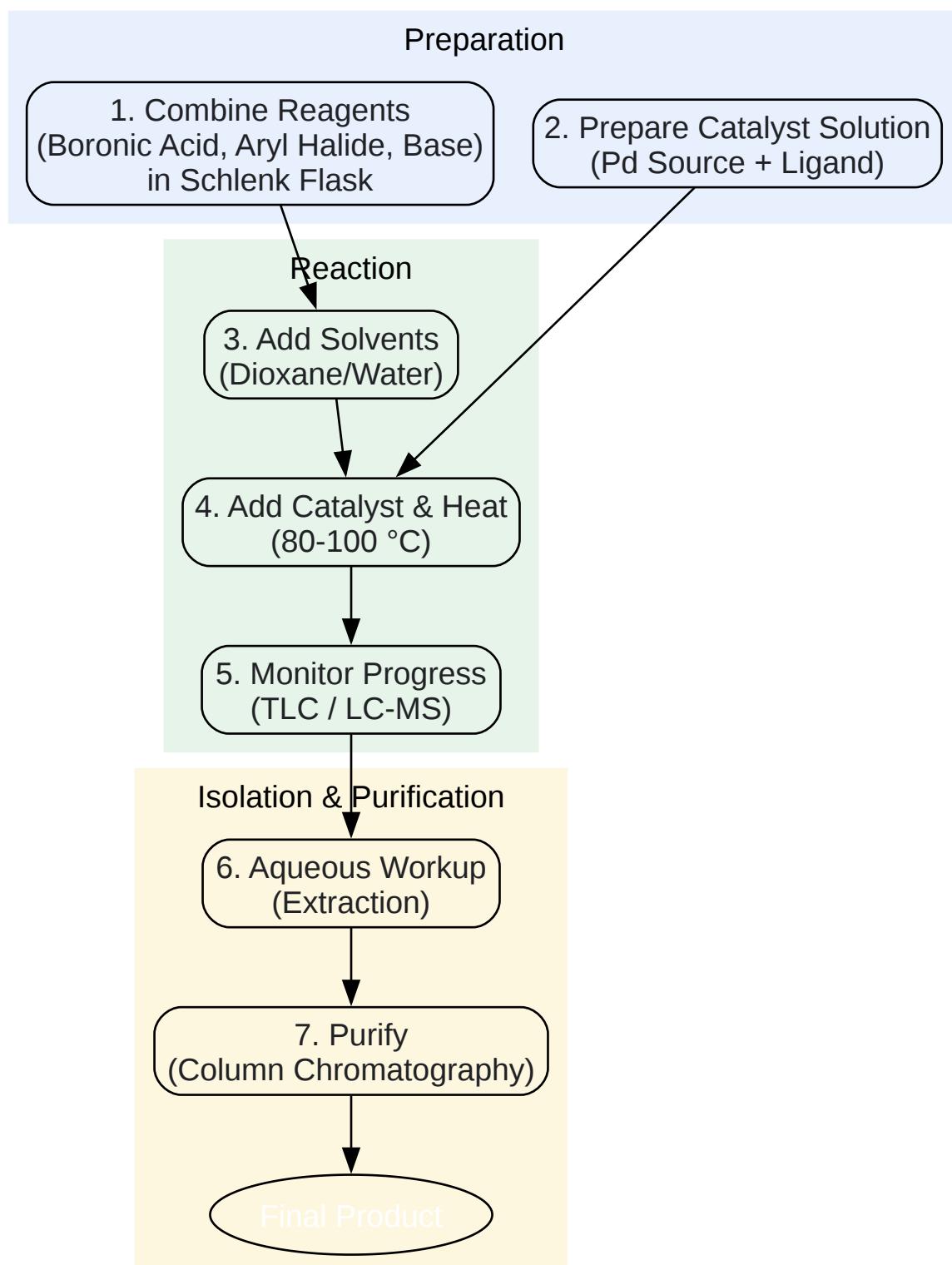
Objective: To synthesize 2-chloro-4-fluoro-1,1'-biphenyl derivative.

Materials:

- **2-Chloro-4-fluorophenylboronic acid** (1.2 equivalents)
- Aryl Bromide (1.0 equivalent)
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$, 2 mol%)
- Triphenylphosphine (PPh_3 , 8 mol%) or a more advanced ligand like SPhos
- Potassium Carbonate (K_2CO_3 , 3.0 equivalents), anhydrous
- 1,4-Dioxane
- Water

Protocol:

- Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 eq), **2-Chloro-4-fluorophenylboronic acid** (1.2 eq), and potassium carbonate (3.0 eq).
 - Causality: Using an inert atmosphere is critical as the Pd(0) active catalyst can be oxidized by air, rendering it inactive. Anhydrous base is used to prevent unwanted side reactions.
- Catalyst Preparation: In a separate vial, pre-mix the Palladium(II) Acetate (0.02 eq) and the phosphine ligand (0.08 eq) in a small amount of dioxane.
 - Causality: $\text{Pd}(\text{OAc})_2$ is a stable Pd(II) precatalyst. In the presence of a phosphine ligand, it is reduced in situ to the active Pd(0) species required for the catalytic cycle. The ligand stabilizes the palladium center and facilitates the reaction steps.
- Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio by volume) to the Schlenk flask containing the solids. The mixture should be stirred to a slurry.
 - Causality: A mixed solvent system is often optimal. Dioxane or THF solubilizes the organic reagents and catalyst, while a small amount of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.
- Reaction Execution: Add the catalyst solution to the Schlenk flask. Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
- Workup and Isolation: a. Cool the reaction to room temperature. b. Dilute the mixture with an organic solvent like ethyl acetate and water. c. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.



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Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Analytical Characterization: A Self-Validating System

Verifying the identity and purity of the starting material is paramount for reproducible and reliable results. A combination of spectroscopic techniques should be employed.

Table 2: Key Analytical Data for **2-Chloro-4-fluorophenylboronic Acid**

Technique	Expected Data / Observation	Rationale & Interpretation
¹ H NMR	Aromatic protons (3H) in the ~7.0-8.0 ppm range with complex splitting patterns. A broad singlet for B(OH)₂ protons, variable chemical shift.	The splitting patterns are complicated by both proton-proton (H-H) and proton-fluorine (H-F) coupling. The boronic acid protons are exchangeable and often appear as a broad signal that can shift with concentration and solvent.
¹³ C NMR	Aromatic carbons between ~100-165 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant. The carbon attached to boron may be broad or difficult to observe.	C-F coupling is a key diagnostic feature for fluorinated aromatics. The quadrupolar nature of the boron nucleus can lead to broadening of the attached carbon signal. [13]
¹⁹ F NMR	A single signal expected in the range of -100 to -130 ppm.	¹⁹ F NMR is highly sensitive and provides unambiguous confirmation of the fluorine-containing species. [13]
¹¹ B NMR	A single, broad signal expected in the range of 28-33 ppm.	This signal is characteristic of a trigonal planar boronic acid. [13] Using a quartz NMR tube is recommended to avoid background signals from borosilicate glass.
LC-MS	A peak corresponding to the correct mass-to-charge ratio for the molecular ion [M-H] ⁻ or other adducts.	Confirms the molecular weight of the compound (174.36 g/mol).

| Melting Point | 237 °C (Lit.)[\[1\]](#) | A sharp melting point close to the literature value is a good indicator of purity. |

Conclusion

2-Chloro-4-fluorophenylboronic acid is more than just a chemical on a shelf; it is a precision tool for molecular construction. Its commercial availability from numerous suppliers makes it accessible for projects of any scale. A thorough understanding of its properties, safe handling procedures, and application in robust protocols like the Suzuki-Miyaura coupling is essential for leveraging its full potential. By combining careful procurement with rigorous analytical validation, researchers and drug development professionals can confidently employ this versatile building block to accelerate innovation in science.

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